4-ethoxy-N-(2-morpholinoethyl)-2-(p-tolyl)quinoline-6-carboxamide
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Overview
Description
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the Ethoxy Group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholine Group: This is typically done through a nucleophilic substitution reaction where the morpholine ring is introduced to the quinoline core.
Final Coupling: The final step involves coupling the quinoline derivative with 4-methylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and morpholine groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-2-METHOXYPHENOL: Known for its use as a food additive and fragrance.
2-METHYL-1-(4-METHYLTHIOPHENYL)-2-MORPHOLINOPROPAN-1-ONE: Used in photoinitiators for polymerization reactions.
Uniqueness
4-ETHOXY-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its quinoline core, combined with the ethoxy, morpholine, and carboxamide groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-3-31-24-17-23(19-6-4-18(2)5-7-19)27-22-9-8-20(16-21(22)24)25(29)26-10-11-28-12-14-30-15-13-28/h4-9,16-17H,3,10-15H2,1-2H3,(H,26,29) |
InChI Key |
GENYXHADOVESHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCN3CCOCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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